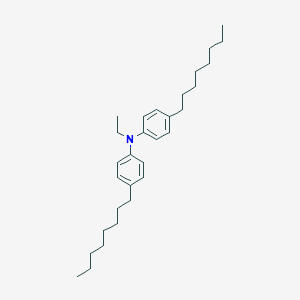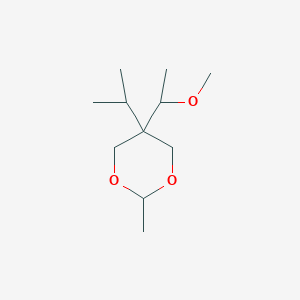
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. This compound is a member of the dioxane family and has been found to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a range of biochemical and physiological effects, which make this compound a potential candidate for the development of new drugs.
Biochemische Und Physiologische Effekte
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has been found to have a range of interesting biochemical and physiological effects. These effects include the modulation of certain enzymes and receptors in the body, which can lead to changes in cellular signaling pathways. This modulation can lead to a range of effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane in lab experiments is its potential as a candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are many potential future directions for research on trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane. One area of research that is particularly promising is the development of new drugs based on this compound. Other potential future directions include the study of the mechanism of action of this compound, as well as the exploration of its potential applications in other areas of scientific research.
Conclusion:
In conclusion, trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has a range of potential scientific research applications. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, the potential benefits make it an area of research that is worth exploring further.
Synthesemethoden
The synthesis of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a complex process that involves several steps. The most common method of synthesis involves the use of a Grignard reagent, which is a type of organometallic compound. This reagent is reacted with a ketone to produce an alcohol intermediate, which is then reacted with an epoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has a range of potential scientific research applications. One of the most promising areas of research is in the field of drug discovery. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
19476-89-2 |
|---|---|
Produktname |
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
Kanonische SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
Synonyme |
5β-Isopropyl-5α-(1-methoxyethyl)-2β-methyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



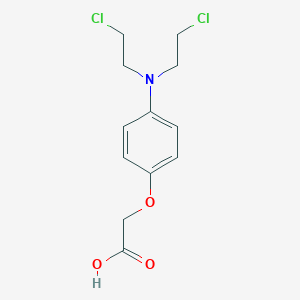
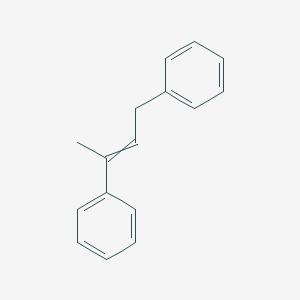
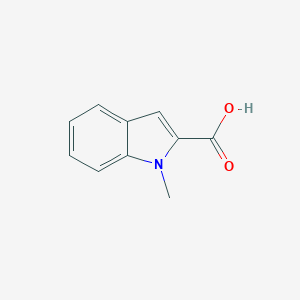
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
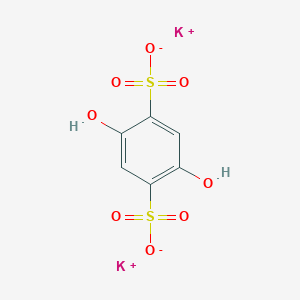
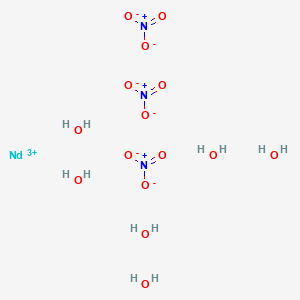
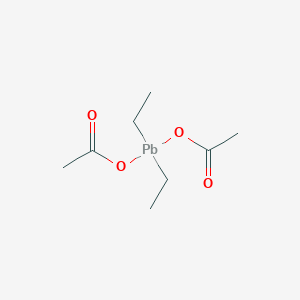
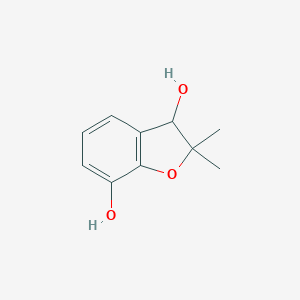
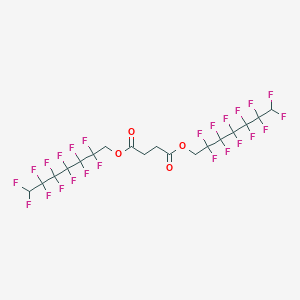

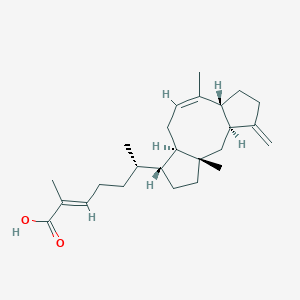
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
